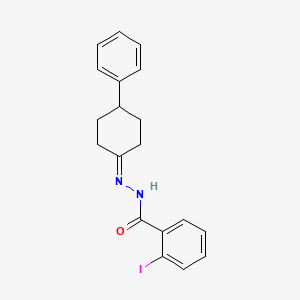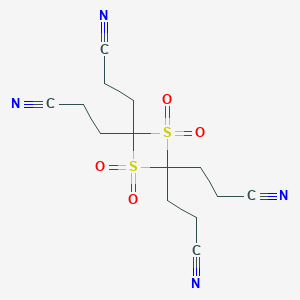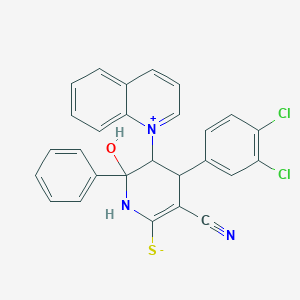
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
作用機序
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects by modulating the activity of various proteins and enzymes in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This results in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission. This results in the modulation of neuronal activity, leading to the potential treatment of neurological disorders.
Biochemical and Physiological Effects
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to modulate the activity of GABA receptors, resulting in the modulation of neuronal activity. This makes N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety disorders.
実験室実験の利点と制限
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a potential scaffold for the development of new drugs. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the evaluation of the toxicity of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in preclinical studies. Additionally, the mechanism of action of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, or N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in cancer research, neuroscience, and drug discovery. Its unique chemical structure makes it a potential scaffold for the development of new drugs. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for research on N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including the development of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide-based drugs and the evaluation of its toxicity.
合成法
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by reacting N-(2,4-dimethylphenyl)glycinamide with 2-ethoxybenzene-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a melting point of 160-162°C.
科学的研究の応用
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission. This makes N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety disorders. In drug discovery, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be used as a scaffold for the development of new drugs due to its unique chemical structure.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-23-13-9-8-12-22(23)26(31(28,29)20-10-6-5-7-11-20)17-24(27)25-21-15-14-18(2)16-19(21)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQDKHJVXCTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)
![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)

![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)
![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)